molecular formula C13H10N2O2 B081299 Benzoic acid, 3-(phenylazo)- CAS No. 14474-22-7

Benzoic acid, 3-(phenylazo)-

Cat. No. B081299
CAS RN: 14474-22-7
M. Wt: 226.23 g/mol
InChI Key: PSIKAQNVARWEFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 3-(phenylazo)-, also known as 3-phenylazobenzoic acid (PABA), is a chemical compound that has been widely used in scientific research. PABA is a yellow crystalline powder that is sparingly soluble in water and soluble in ethanol. It has a molecular weight of 277.29 g/mol and a melting point of 220-222°C.

Mechanism Of Action

The mechanism of action of PABA is not well understood. It is believed that PABA can act as a hydrogen bond acceptor and donor, and can form coordination complexes with metal ions.

Biochemical And Physiological Effects

PABA has been shown to have antioxidant properties and can scavenge free radicals. PABA can also inhibit the growth of some microorganisms, such as Escherichia coli and Staphylococcus aureus. PABA has been used as a sunscreen agent due to its ability to absorb UV radiation.

Advantages And Limitations For Lab Experiments

One advantage of using PABA in lab experiments is its availability and low cost. PABA is also relatively stable and can be stored for long periods of time. However, PABA is sparingly soluble in water, which can limit its use in aqueous solutions. PABA can also be sensitive to pH changes, which can affect its properties.

Future Directions

There are several future directions for the study of PABA. One area of research could be the development of new synthetic methods for PABA and its derivatives. Another area of research could be the investigation of the biological activity of PABA and its potential as a therapeutic agent. The use of PABA in the development of new materials, such as sensors and catalysts, could also be explored.

Synthesis Methods

PABA can be synthesized by the diazotization of 3-aminobenzoic acid followed by coupling with aniline. The reaction can be catalyzed by hydrochloric acid and the product can be purified by recrystallization.

Scientific Research Applications

PABA has been widely used in scientific research as a pH indicator, a fluorescent probe, and a reagent for the determination of amino acids and peptides. PABA can also be used as a model compound for the study of azo dyes and their degradation products.

properties

CAS RN

14474-22-7

Product Name

Benzoic acid, 3-(phenylazo)-

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

3-phenyldiazenylbenzoic acid

InChI

InChI=1S/C13H10N2O2/c16-13(17)10-5-4-8-12(9-10)15-14-11-6-2-1-3-7-11/h1-9H,(H,16,17)

InChI Key

PSIKAQNVARWEFI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=NC2=CC=CC(=C2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=CC(=C2)C(=O)O

synonyms

AZOBENZENE-3-CARBOXYLICACID

Origin of Product

United States

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